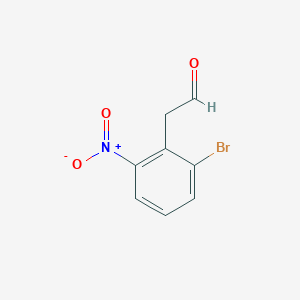

2-(2-Bromo-6-nitrophenyl)acetaldehyde

Description

2-(2-Bromo-6-nitrophenyl)acetaldehyde (CAS: 85355-50-6) is a brominated nitroaromatic aldehyde with the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol . It is commercially available as a research chemical with a purity >98% and is typically provided in solutions (e.g., 10 mM in DMSO) for experimental use . Key properties include:

- Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO).

- Storage: Stable at -20°C, indicating sensitivity to thermal degradation .

- Applications: Primarily used in synthetic organic chemistry, particularly in the development of pharmaceuticals or agrochemicals due to its reactive aldehyde and electron-withdrawing substituents (bromo, nitro) .

Properties

IUPAC Name |

2-(2-bromo-6-nitrophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKCQYFQNZMYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-nitrophenyl)acetaldehyde typically involves the bromination and nitration of a phenylacetaldehyde precursor. The reaction conditions often require the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the selective introduction of the bromine and nitro groups at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(2-Bromo-6-nitrophenyl)acetic acid.

Reduction: 2-(2-Bromo-6-aminophenyl)acetaldehyde.

Substitution: 2-(2-Methoxy-6-nitrophenyl)acetaldehyde.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(2-Bromo-6-nitrophenyl)acetaldehyde exhibit notable antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against a wide array of microorganisms, including various strains of bacteria and fungi. The compound’s structure allows it to interact with microbial enzymes or cell membranes, leading to inhibition of growth and survival .

Anti-inflammatory Properties

Some studies have highlighted the anti-inflammatory potential of compounds derived from or related to this compound. These compounds have shown promise in reducing inflammation markers and pain responses in experimental models, suggesting their potential use in developing anti-inflammatory medications .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its bromine and nitro substituents facilitate further chemical transformations, making it a valuable building block in synthetic organic chemistry. This compound can be used to synthesize more complex molecules through reactions such as nucleophilic substitution and condensation reactions .

Dye and Pigment Production

Beyond its pharmaceutical applications, this compound is also utilized in producing dyes and pigments. Its ability to form stable colored complexes makes it suitable for applications in textiles and plastics .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitro group enhanced the antimicrobial properties, suggesting a structure-activity relationship that could guide future drug design .

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

Case Study: Anti-inflammatory Effects

In another study focused on anti-inflammatory effects, derivatives of this compound were tested on animal models with induced inflammation. The results showed a dose-dependent reduction in inflammation markers, supporting the potential for these compounds to be developed into therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-nitrophenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and nitro groups can participate in various binding interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural Analogs with Bromo-Nitrophenyl Backbones

| Compound Name | CAS | Molecular Formula | M.W. | Functional Group | Substituents | Key Differences | Applications |

|---|---|---|---|---|---|---|---|

| 2-(2-Bromo-6-nitrophenyl)acetaldehyde | 85355-50-6 | C₈H₆BrNO₃ | 244.04 | Aldehyde | Bromo, Nitro | - | Research |

| 1-(2-Bromo-6-nitrophenyl)propan-2-one | 6127-14-6 | C₉H₈BrNO₃ | 258.07 | Ketone | Bromo, Nitro | Ketone vs. aldehyde; longer chain | Synthetic intermediate |

| 1-(2-Amino-6-nitrophenyl)ethanone | 56515-63-0 | C₈H₈N₂O₃ | 196.16 | Ketone | Amino, Nitro | Amino vs. bromo; reduced electrophilicity | Potential drug precursor |

Key Findings :

Reactivity: The aldehyde group in the target compound enhances electrophilicity compared to ketones, making it more reactive in nucleophilic additions (e.g., Schiff base formation) . Substituent Effects: Bromo and nitro groups increase stability via resonance but may hinder solubility in non-polar solvents. The amino group in 1-(2-Amino-6-nitrophenyl)ethanone reduces toxicity risks compared to bromo .

Aldehyde-Based Bioactive Compounds

| Compound Name | Structure | Biological Role | Key Similarities |

|---|---|---|---|

| (Z)-DMCHA (Pheromone) | Cyclohexylidene aldehyde | Beetle pheromone | Aldehyde functionality |

| Acetaldehyde | CH₃CHO | Metabolite/Artifact | Simple aldehyde; forms adducts with proteins |

Key Findings :

Functional Group Role: The aldehyde group is critical in pheromones like (Z)-DMCHA for volatility and receptor binding . In contrast, the target compound’s aromatic bromo-nitro substituents likely reduce volatility but enhance stability. Toxicity: Acetaldehyde is a known toxin and carcinogen, forming protein/DNA adducts . While this compound lacks comprehensive toxicology data, its bromo and nitro groups may exacerbate oxidative stress or mutagenicity .

Substituent Variations in Bromo-Nitro Aromatics

| Compound Name | Substituents | Functional Group | Key Properties |

|---|---|---|---|

| N-(2-Bromo-6-methoxyphenyl)acetamide | Bromo, Methoxy | Acetamide | Reduced reactivity due to methoxy donor |

| 4-Bromo-2,3-dimethyl-6-nitroaniline | Bromo, Nitro, Methyl | Amine | Steric hindrance from methyl groups |

Key Findings :

- Electron Effects : Methoxy groups (electron-donating) in acetamide derivatives decrease electrophilicity, while nitro groups (electron-withdrawing) enhance it .

- Steric Considerations : Methyl substituents (e.g., in 4-Bromo-2,3-dimethyl-6-nitroaniline) may hinder reaction kinetics compared to the target compound’s unhindered aldehyde .

Biological Activity

2-(2-Bromo-6-nitrophenyl)acetaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.

This compound is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, which significantly influences its reactivity and biological interactions. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways and influence metabolic processes within cells. Specific mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Reactive Species Formation : The aldehyde group can undergo oxidation, generating reactive intermediates that may interact with biomolecules, leading to cytotoxic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Escherichia coli | 3.12 - 12.5 μg/mL | Not specified |

| Candida albicans | 1.5 μg/mL | Not specified |

These findings indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colorectal cancer), and U-937 (renal cancer).

- IC50 Values : The compound demonstrated varying degrees of cytotoxicity with IC50 values ranging from 60 μM to 86 μM across different cell lines .

The mechanism behind its cytotoxicity appears to involve apoptosis induction, as evidenced by upregulation of pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic markers like Bcl-2 .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of derivatives related to this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives exhibited strong antibacterial properties against both S. aureus and resistant strains like MRSA, with significant inhibition of biofilm formation .

- Anticancer Potential : Research indicated that brominated compounds similar to this compound could effectively induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation .

- Synergistic Effects : Some derivatives showed enhanced efficacy when used in combination with existing antibiotics, suggesting potential for developing new therapeutic strategies against resistant pathogens .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Bromo-6-nitrophenyl)acetaldehyde with high purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, leveraging the bromo and nitro substituents for regioselective functionalization. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (≥97%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and H NMR (CDCl₃, δ 9.8 ppm for aldehyde proton) .

Q. How should researchers handle the compound’s instability during storage?

- Methodological Answer : Due to the aldehyde group’s susceptibility to oxidation, store the compound under inert gas (argon or nitrogen) at –20°C in amber vials. Stability can be monitored periodically via TLC (silica, Rf ~0.4 in 30% ethyl acetate/hexane) and FT-IR (peak at ~1720 cm⁻¹ for aldehyde C=O stretch). Degradation products (e.g., carboxylic acid derivatives) are identifiable via LC-MS .

Q. What spectroscopic techniques are optimal for structural confirmation?

- Methodological Answer :

- H/C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.2 ppm) and confirm bromine’s deshielding effects.

- HRMS : ESI+ mode to verify molecular ion [M+H]⁺ at m/z 258.96 (C₈H₆BrNO₃).

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetone/hexane). Refinement with SHELXL-2018 validates bond lengths/angles (e.g., C-Br: ~1.89 Å; C=O: ~1.21 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and nitro groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitution to the para position of bromine. Steric hindrance from bromine limits accessibility, favoring Suzuki-Miyaura couplings under high-temperature conditions (e.g., 80°C, Pd(PPh₃)₄ catalyst). Computational DFT studies (B3LYP/6-31G*) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during derivatization?

- Methodological Answer : For reactions like aldol condensations, variable-temperature NMR (25–80°C) distinguishes kinetic (e.g., enolate intermediates) vs. thermodynamic products (e.g., conjugated adducts). Control experiments with DBU (1,8-diazabicycloundec-7-ene) or low-temperature quenches (-78°C) isolate intermediates. Conflicting data may arise from solvent polarity effects (DMF vs. THF) or competing pathways, requiring multi-technique validation (e.g., in situ IR monitoring) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like aldehyde dehydrogenases. Parametrize the bromine atom using force fields (e.g., GAFF2) and assess binding free energy via MM-PBSA. Compare with fluorinated analogs (e.g., 2-(2-fluoro-4-methylphenyl)acetaldehyde) to evaluate halogen-bonding contributions to affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.